![molecular formula C17H17N5O3 B6519082 2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 933222-46-9](/img/structure/B6519082.png)
2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
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Overview
Description
The compound “2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” is a benzamide derivative with methoxy and tetrazolyl functional groups . Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring. They are used in a wide range of applications, including the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the polar carboxamide group in benzamides can increase their solubility in polar solvents .Scientific Research Applications
- PDGFR Inhibitor : Compounds with a 1-phenyl-1H-benzimidazole skeleton, like our compound, have been studied as platelet-derived growth factor receptor (PDGFR) inhibitors . PDGFR plays a crucial role in cell growth and tissue repair, making it an attractive target for drug development.
- COX Inhibition : Some benzamides exhibit cyclooxygenase (COX) inhibitory activity . COX enzymes are involved in inflammation and pain pathways, so COX inhibitors are used as analgesics and anti-inflammatory agents.
- Phosphodiesterase 10A (PDE10A) Inhibition : Benzamides may act as PDE10A inhibitors . PDE10A is implicated in neuropsychiatric disorders, and its inhibition could have therapeutic potential.
- Optoelectronic Materials : Benzamides, including our compound, have been explored for their optoelectronic properties . These materials find applications in organic light-emitting diodes (OLEDs) and other electronic devices.
- Electronic Material for OLEDs : Specifically, 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), a derivative of benzamide, remains widely used in OLEDs . Its unique structure contributes to efficient light emission.
- Benzimidazole Derivatives : N-Aryl-1,2-phenylenediamines, which can be synthesized from benzamides, are essential intermediates for various benzimidazole derivatives . These derivatives have diverse applications in medicinal chemistry and materials science.
- Orthogonal Substitution : The nearly orthogonal 2-methoxyphenyl group in our compound disrupts the formation of π-stacked columns observed in organic radicals with extended π-conjugated aromatic frameworks . Such radicals are relevant in materials science and spintronics.
- Building Block : 2-(4-Methoxyphenyl)ethanol, a precursor to our compound, is used in the preparation of other molecules, such as 4-(2-iodoethyl)phenol . This highlights its role as a versatile building block in organic synthesis.
Pharmaceutical Research
Materials Science and Optoelectronics
Synthetic Chemistry
Organic Radical Chemistry
Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCYGLCGRECEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
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